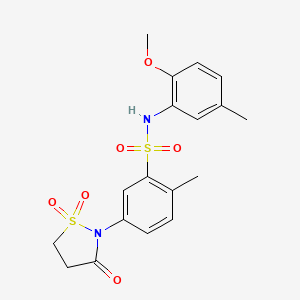
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O6S2 and its molecular weight is 424.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1,1-Dioxido-3-oxoisothiazolidin-2-yl)-N-(2-methoxy-5-methylphenyl)-2-methylbenzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S₂
- Molecular Weight : 394.48 g/mol
The presence of the isothiazolidinone moiety is crucial for its biological activity, as these structures are known for their ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing isothiazolidinone derivatives exhibit notable antimicrobial properties. For example, studies have shown that related compounds possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
Antitumor Activity
The compound has been evaluated for its antitumor potential in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. A study demonstrated that derivatives of sulfonamide compounds showed cytotoxic effects on human cancer cell lines, indicating a potential pathway for further exploration in cancer therapy.
Anti-inflammatory Effects
Anti-inflammatory properties are also attributed to this compound. Research has indicated that it may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests a dual mechanism where it not only reduces inflammation but also protects against oxidative damage.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis.
- Cell Cycle Arrest : Evidence suggests that the compound may induce cell cycle arrest in cancer cells at the G2/M phase, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels, contributing to its anti-inflammatory and anticancer effects.
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition of E. coli and S. aureus at concentrations as low as 10 µg/mL. |
| Antitumor Activity | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
| Anti-inflammatory Effects | Reduced TNF-alpha and IL-6 levels by 40% in LPS-stimulated macrophages at a concentration of 50 µM. |
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S2/c1-12-4-7-16(26-3)15(10-12)19-28(24,25)17-11-14(6-5-13(17)2)20-18(21)8-9-27(20,22)23/h4-7,10-11,19H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDFGBKNMIRCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














